molecular formula C6H4FN3 B12509970 4-Amino-5-fluoronicotinonitrile

4-Amino-5-fluoronicotinonitrile

Cat. No.: B12509970
M. Wt: 137.11 g/mol
InChI Key: PFMRTSYDYQPKHU-UHFFFAOYSA-N
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Description

4-Amino-5-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinonitrile typically involves the introduction of the amino and fluorine groups onto the nicotinonitrile scaffold. One common method is the nucleophilic substitution reaction, where a suitable fluorine source is reacted with a precursor compound under controlled conditions. For instance, the reaction of 4-chloro-5-fluoronicotinonitrile with ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic hydrogenation and halogen exchange reactions are often employed to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-5-fluoronicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoronicotinonitrile involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in its binding affinity and reactivity. For instance, the compound may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

  • 4-Amino-5-chloronicotinonitrile
  • 4-Amino-5-bromonicotinonitrile
  • 4-Amino-5-iodonicotinonitrile

Comparison: 4-Amino-5-fluoronicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

4-amino-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10)

InChI Key

PFMRTSYDYQPKHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)C#N

Origin of Product

United States

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